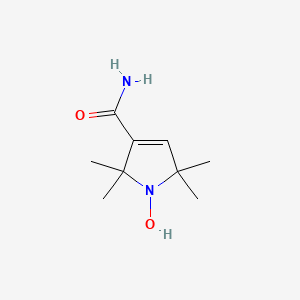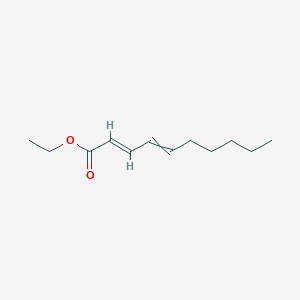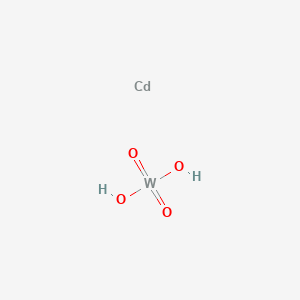
Tungstic acid cadmium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tungstic acid cadmium is a compound that combines the properties of tungstic acid and cadmium. Tungstic acid, also known as tungstic(VI) acid, is a hydrated form of tungsten trioxide (WO₃·H₂O). Cadmium, a transition metal, is known for its applications in batteries, pigments, and coatings. The combination of these two elements results in a compound with unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tungstic acid cadmium typically involves the reaction of cadmium salts with tungstic acid. One common method is the precipitation reaction, where cadmium nitrate (Cd(NO₃)₂) is reacted with sodium tungstate (Na₂WO₄) in an aqueous solution. The reaction conditions, such as pH, temperature, and concentration, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale precipitation methods, followed by filtration, washing, and drying processes. The purity of the starting materials and the control of reaction parameters are crucial to obtaining a high-quality product. Advanced techniques such as hydrothermal synthesis and sol-gel methods may also be employed to enhance the properties of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Tungstic acid cadmium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of tungsten and cadmium.
Reduction: Reduction reactions may lead to the formation of lower oxidation states or elemental forms of the constituent elements.
Substitution: Substitution reactions can occur with other metal ions, leading to the formation of different tungstate compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing Agents: Sodium borohydride (NaBH₄), hydrazine (N₂H₄)
Substitution Reagents: Various metal salts such as zinc sulfate (ZnSO₄), copper chloride (CuCl₂)
Major Products Formed: The major products formed from these reactions include various tungstate compounds, cadmium oxides, and elemental tungsten and cadmium, depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Tungstic acid cadmium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in microscopy.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the production of advanced materials, such as coatings, pigments, and electronic components.
Wirkmechanismus
The mechanism of action of tungstic acid cadmium involves its interaction with molecular targets and pathways. In catalytic applications, the compound facilitates the transfer of electrons, enhancing the rate of chemical reactions. In biological systems, this compound may interact with cellular components, leading to oxidative stress or disruption of cellular processes. The specific pathways involved depend on the context of its application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Tungstic Acid (H₂WO₄): A precursor to various tungsten compounds, known for its catalytic properties.
Cadmium Oxide (CdO): Used in batteries, pigments, and coatings, with distinct electronic properties.
Ammonium Paratungstate ((NH₄)₁₀(H₂W₁₂O₄₂)·4H₂O): A key intermediate in the production of tungsten metal and its compounds.
Comparison: Tungstic acid cadmium combines the properties of tungstic acid and cadmium, resulting in a compound with unique catalytic and electronic properties. Unlike tungstic acid, which primarily serves as a catalyst, this compound also exhibits the electronic characteristics of cadmium, making it suitable for applications in electronic materials and devices. Compared to cadmium oxide, this compound offers enhanced catalytic activity and stability, broadening its range of applications.
Eigenschaften
Molekularformel |
CdH2O4W |
|---|---|
Molekulargewicht |
362.27 g/mol |
IUPAC-Name |
cadmium;dihydroxy(dioxo)tungsten |
InChI |
InChI=1S/Cd.2H2O.2O.W/h;2*1H2;;;/q;;;;;+2/p-2 |
InChI-Schlüssel |
QRQLLTWSVBMODD-UHFFFAOYSA-L |
Kanonische SMILES |
O[W](=O)(=O)O.[Cd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(4-Methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12507713.png)

![5-(2-hydroxyphenyl)-3a-methyl-6-[3-(trifluoromethyl)benzoyl]-tetrahydro-1H-pyrrolo[2,3-b]pyrrol-2-one](/img/structure/B12507719.png)
![6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide](/img/structure/B12507724.png)
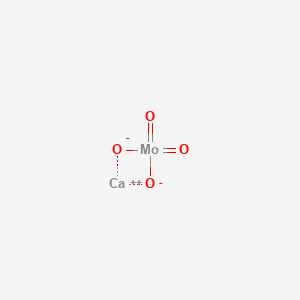
![[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate](/img/structure/B12507731.png)
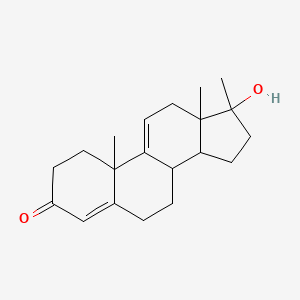
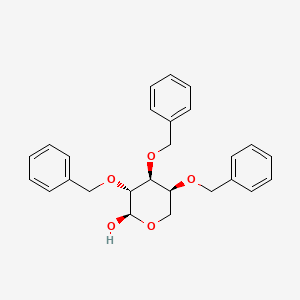
![8-(3,5-dimethylphenoxy)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12507737.png)
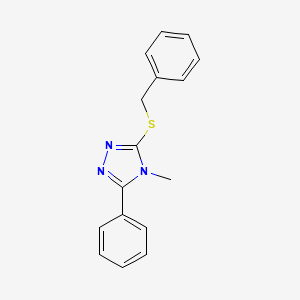
![1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12507747.png)
![4-Isopropyl-2-[1-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12507750.png)
